7-Ethylindole

Description

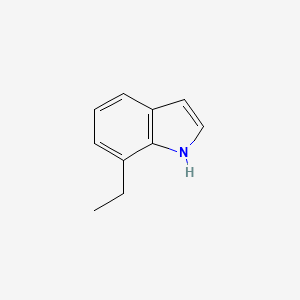

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIZLMYXLGYWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369212 | |

| Record name | 7-Ethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22867-74-9 | |

| Record name | 7-Ethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Ethylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Ethylindole: Structure, Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 7-Ethylindole (CAS No: 22867-74-9), a critical heterocyclic intermediate in the pharmaceutical and materials science sectors. We delve into its core chemical structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven protocol for its synthesis via catalytic dehydrocyclization is presented, complete with a workflow diagram for enhanced clarity. The guide further explores its primary application as a key precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac and its emerging potential as an efficient Liquid Organic Hydrogen Carrier (LOHC). This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile indole derivative.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin and the anti-migraine drug sumatriptan.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that interact with a wide array of biological targets.[1][2][3] this compound, a substituted indole, leverages this foundational importance, serving as a specialized and indispensable building block in the synthesis of complex pharmaceutical agents.[5][6] Its industrial relevance is primarily anchored in its role as a key intermediate for Etodolac, a widely used NSAID.[5][6] Furthermore, recent research has highlighted its potential in the clean energy sector, adding another dimension to its utility.[5][7]

Chemical Structure and Physicochemical Properties

This compound is an aromatic heterocyclic organic compound. It consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with an ethyl group substituted at position 7 of the indole nucleus.

Molecular Structure:

-

SMILES String: CCc1cccc2cc[nH]c12

The presence of the bicyclic aromatic system and the N-H group dictates its chemical reactivity, including its propensity for electrophilic substitution, primarily at the C3 position.

Data Presentation: Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 22867-74-9 | [8][9] |

| Molecular Formula | C₁₀H₁₁N | [8][9][10] |

| Molecular Weight | 145.20 g/mol | [9][11] |

| Appearance | Clear colorless to pale yellow or brown liquid/viscous liquid | [6][8] |

| Density | 1.058 g/mL at 20 °C | |

| Boiling Point | 281.9 ± 9.0 °C at 760 mmHg | [12] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [12] |

| Refractive Index (n20/D) | 1.6010 - 1.6050 | [8] |

| Water Solubility | log10WS: -3.30 (Crippen Calculated) | [11] |

| Octanol/Water Partition Coeff. (logP) | 2.248 (Crippen Calculated) | [11] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Profile

While raw spectra are instrument-dependent, the structure of this compound gives rise to a predictable spectroscopic signature essential for its identification and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is characterized by distinct signals corresponding to the different protons. The ethyl group will present as a triplet (for the -CH₃ protons) and a quartet (for the -CH₂ protons) in the aliphatic region (approx. 1.3 and 2.8 ppm, respectively). The protons on the aromatic and pyrrole rings will appear in the downfield region (approx. 6.5-7.6 ppm), showing complex coupling patterns. The N-H proton of the pyrrole ring typically appears as a broad singlet at a very downfield chemical shift (often >8.0 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The two carbons of the ethyl group will appear in the upfield region, while the eight carbons of the bicyclic aromatic system will resonate in the downfield aromatic region (approx. 100-140 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. A characteristic sharp to moderately broad absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. C-H stretching vibrations for the aromatic and aliphatic portions will appear just above and below 3000 cm⁻¹, respectively.

Synthesis Protocol: Catalytic Dehydrocyclization

Several methods exist for the synthesis of 7-alkyl indoles, but many suffer from low selectivity or require technically expensive reagents.[13] A robust and efficient method for the production of this compound is the catalytic dehydrocyclization of 2,6-diethylaniline, which offers good yield and high purity.[13]

Experimental Workflow: Synthesis of this compound

This protocol is based on the process described in U.S. Patent 4,703,126 A.[13] The core of this process is the high-temperature, gas-phase reaction over a specific catalyst, which promotes the intramolecular cyclization and dehydrogenation required to form the indole ring system.

Caption: Catalytic dehydrocyclization workflow for this compound synthesis.

Step-by-Step Methodology:

-

Catalyst Preparation: A copper chromite catalyst activated with barium oxide is packed into a fixed-bed reactor. This catalyst is crucial as it provides the necessary dehydrogenating and acidic sites for the reaction.[13][14]

-

Reactant Preparation: A mixture of 2,6-diethylaniline and water (steam) is prepared. The molar ratio of steam to the aniline starting material is critical and is maintained within the range of 3:1 to 75:1.[13] The steam acts as a carrier gas and helps to prevent catalyst coking.

-

Vaporization and Reaction: The liquid mixture is passed through an evaporator and heated, then fed into the fixed-bed reactor. The dehydrocyclization reaction is carried out at a high temperature, typically between 500°C and 700°C.[13]

-

Product Condensation: The gaseous reaction mixture exiting the reactor is passed through a condenser to liquefy the products, yielding a crude reaction mixture.

-

By-product Reduction: The crude product often contains vinyl-substituted by-products which are prone to polymerization.[13] To mitigate this, the mixture undergoes a partial hydrogenation step using a standard hydrogenation catalyst (e.g., Pd/C) under mild conditions (40-120°C, 4-12 bar H₂ pressure).[13] This selectively reduces the unstable vinyl groups without affecting the indole ring.

-

Final Purification: The stabilized crude product is then purified, typically by fractional distillation under reduced pressure or column chromatography, to isolate this compound with a high degree of purity (≥98%).[8]

Key Applications in Industry and Research

The utility of this compound is predominantly centered on its role as a precursor in organic synthesis for both pharmaceutical and materials science applications.

A. Pharmaceutical Intermediate: Synthesis of Etodolac

This compound is an indispensable starting material for the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation from conditions like osteoarthritis.[5] The synthesis of Etodolac often proceeds through the key intermediate 7-ethyltryptophol, which is directly synthesized from this compound.[15]

Caption: Role of this compound as a precursor in the synthesis of Etodolac.

This pathway highlights the strategic importance of this compound; the ethyl group at the 7-position is a core structural feature of the final active pharmaceutical ingredient (API).[15]

B. Emerging Application: Liquid Organic Hydrogen Carriers (LOHC)

Beyond pharmaceuticals, this compound has been identified as a promising new member of the Liquid Organic Hydrogen Carrier (LOHC) family.[5][7] LOHC systems are organic compounds that can be reversibly hydrogenated and dehydrogenated, allowing them to chemically store and transport hydrogen in a safe, liquid form. This compound features a low melting point and a high hydrogen storage capacity (5.23 wt%), making it an attractive candidate for this clean energy application.[7] The hydrogenation and dehydrogenation cycles can be achieved with commercially available catalysts, demonstrating its practical potential.[7]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount to ensure laboratory safety.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye damage (H318) and may cause skin irritation (H315).[9]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles or faceshields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times when handling the compound.[16][17]

-

Handling: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[16][17] Avoid contact with skin and eyes.[16][17]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[17]

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[17]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.[17]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically at refrigerator temperatures (2-8°C), to maintain its stability.[6][17]

Conclusion

This compound is a high-value chemical intermediate with a well-established role in the pharmaceutical industry and a promising future in energy storage. Its synthesis, while requiring specific catalytic conditions, is well-documented and scalable. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for scientists and researchers aiming to leverage this versatile molecule in drug discovery, process development, and materials science innovation.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. "Recent advancements on biological activity of indole and their derivat" by Punet Kumar, Md Iftekhar Ahma et al. [digital.car.chula.ac.th]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 22867-74-9 [amp.chemicalbook.com]

- 8. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound | C10H11N | CID 2724711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound (CAS 22867-74-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. 7-Ethyl-1H-indole | CAS#:22867-74-9 | Chemsrc [chemsrc.com]

- 13. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol - Google Patents [patents.google.com]

- 16. echemi.com [echemi.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

7-Ethylindole: A Comprehensive Technical Guide for Scientific Professionals

Introduction

7-Ethylindole is a substituted aromatic heterocycle of significant interest in medicinal chemistry and process development. While the indole scaffold itself is a ubiquitous privileged structure in countless biologically active compounds, the specific substitution pattern of this compound makes it a crucial and indispensable precursor for the synthesis of important pharmaceutical agents. Its unique structural features and reactivity profile are pivotal for its role as a key starting material in multi-step synthetic pathways.

This technical guide provides an in-depth exploration of the core physicochemical characteristics, spectral properties, synthesis, and chemical reactivity of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to serve as a foundational resource for laboratory applications.

Section 1: Core Physicochemical Properties

This compound (CAS No. 22867-74-9) is a derivative of indole with an ethyl group at the 7-position of the fused benzene ring.[1] At ambient conditions, it typically presents as a clear, colorless to pale yellow or brown liquid or viscous oil.[2][3] Its structural and physical properties are critical for determining appropriate solvents, reaction conditions, and purification strategies.

Molecular and Physical Attributes

The fundamental properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, solution preparation, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | 7-ethyl-1H-indole | [1][3] |

| CAS Number | 22867-74-9 | [1] |

| Molecular Formula | C₁₀H₁₁N | [1][4] |

| Molecular Weight | 145.20 g/mol | [4] |

| Appearance | Clear colorless to light brown oil/liquid | [2][3] |

| Density | 1.058 g/mL at 20 °C | [5] |

| Boiling Point | 230 °C | [6] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.603 | [5] |

| Storage | 2-8°C, sealed in dry conditions | [5] |

Solubility and Partitioning Behavior

Understanding the solubility profile of this compound is paramount for its application in synthesis and purification protocols.

-

Water Solubility : It is considered insoluble in water.[7]

-

Organic Solubility : It exhibits slight solubility in chloroform and methanol.[7] Its nonpolar character, conferred by the indole ring and ethyl group, suggests good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.

-

Octanol/Water Partition Coefficient (LogP) : The calculated LogP value is approximately 2.248, indicating a moderate lipophilicity.[8] This property is significant in drug design for predicting membrane permeability and in chromatography for selecting appropriate mobile phases.

Section 2: Expected Spectral Characteristics

While publicly accessible, peer-reviewed primary spectra for this compound are scarce, its structure allows for a reliable prediction of its spectral characteristics based on extensive data available for indole and its alkylated derivatives.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to be highly characteristic.

-

Ethyl Group : A triplet integrating to 3 protons (CH₃) around δ 1.3 ppm and a quartet integrating to 2 protons (CH₂) around δ 2.8 ppm.

-

Aromatic Protons : The protons on the benzene portion of the ring (H4, H5, H6) would appear as a complex multiplet or distinct doublets and triplets between δ 7.0 and 7.6 ppm.

-

Pyrrole Ring Protons : The C2 and C3 protons would appear between δ 6.5 and 7.5 ppm, often as multiplets or triplets depending on coupling. The C2-H is typically further downfield than the C3-H.

-

N-H Proton : A broad singlet for the indole N-H proton is expected far downfield, typically above δ 8.0 ppm.

-

-

¹³C NMR : The carbon NMR spectrum should display 10 distinct signals.

-

Ethyl Group : Two aliphatic signals for the CH₃ (around δ 14-16 ppm) and CH₂ (around δ 25-30 ppm) carbons.

-

Indole Carbons : Eight sp²-hybridized carbon signals between δ 100 and 140 ppm. Based on data for indole itself, the C3 carbon is typically the most upfield (around δ 102 ppm), while the quaternary carbons (C3a, C7, C7a) will be further downfield.[9][12]

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the following absorption bands are expected:

-

N-H Stretch : A sharp, distinct peak around 3400 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.[11]

-

C-H Stretches : Aromatic C-H stretching vibrations just above 3000 cm⁻¹, and aliphatic C-H stretching from the ethyl group just below 3000 cm⁻¹.

-

C=C Stretches : Aromatic ring C=C stretching vibrations will appear in the 1450-1620 cm⁻¹ region.[11]

-

C-H Bends : Out-of-plane C-H bending vibrations for the substituted benzene ring will be visible in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, this compound is expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺) : A strong peak at m/z = 145, corresponding to the molecular weight of the compound.[4]

-

Fragmentation : A significant fragment at m/z = 130 would correspond to the loss of a methyl radical ([M-15]⁺) via benzylic cleavage, which is a highly favorable fragmentation pathway for ethyl-substituted aromatic rings. Further fragmentation common to the indole core, such as the loss of HCN, may also be observed.[13] Predicted data also shows a strong [M+H]⁺ peak at m/z 146.09642 in positive ion mode.[7]

Section 3: Synthesis and Chemical Reactivity

The synthesis of this compound is a critical process, as its availability is essential for the production of downstream pharmaceuticals. Several synthetic routes have been developed, with the catalytic dehydrocyclization of 2,6-diethylaniline being a notable industrial method.

Key Synthesis Pathway: Catalytic Dehydrocyclization

A robust method for producing this compound involves the high-temperature, vapor-phase dehydrocyclization of 2,6-diethylaniline in the presence of a specific catalyst and steam.[14] This process is advantageous due to its efficiency and good yield.[14]

Caption: Vapor-phase synthesis of this compound.

Experimental Protocol: Dehydrocyclization of 2,6-Diethylaniline

The following protocol is based on methodologies described in the patent literature and represents a validated system for the synthesis of this compound.[14]

CAUTION: This procedure involves high temperatures and flammable materials and must be performed in a suitable reactor with appropriate safety controls.

-

Catalyst Preparation:

-

The catalyst is a copper chromite catalyst activated with barium oxide. This bifunctional catalyst possesses both dehydrogenating and weak acid sites necessary for the cyclization.[15]

-

-

Reactor Setup:

-

A fixed-bed flow reactor capable of maintaining temperatures between 500-700°C is required. The reactor is packed with the prepared catalyst.

-

-

Reaction Execution:

-

The reactor is heated to the target temperature, typically between 550°C and 650°C.[14]

-

A gaseous mixture of 2,6-diethylaniline and steam (water) is fed into the reactor. The molar ratio of steam to the aniline starting material can range from 3:1 to 75:1.[14] The steam serves to moderate the reaction and prevent catalyst coking.

-

The reaction is typically carried out at atmospheric pressure.

-

The apparent contact time between the reactants and the catalyst is a critical parameter to optimize for maximizing conversion and selectivity.

-

-

Workup and Purification:

-

The reaction effluent, a mixture containing this compound, unreacted starting material, and byproducts (including 7-vinylindole), is condensed.

-

A subsequent partial hydrogenation step may be employed to convert vinyl-containing byproducts into the desired ethyl-substituted product, simplifying purification.[14]

-

The final product, this compound, is isolated from the crude mixture via fractional distillation under reduced pressure. The purity is typically confirmed by Gas Chromatography (GC).[3]

-

Alternative Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for forming the indole ring.[15][16] While not always the highest yielding for this specific target, it is a foundational reaction in indole chemistry. It involves the acid-catalyzed reaction of an arylhydrazine (2-ethylphenylhydrazine) with an aldehyde or ketone, followed by a[6][6]-sigmatropic rearrangement to form the indole.[15][17] This method is particularly relevant in the synthesis of 7-ethyltryptophol, a direct downstream product of this compound chemistry.[18]

Section 4: Applications in Drug Development

The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of Etodolac .[8]

Synthesis of Etodolac

Etodolac is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.[8] The synthesis of Etodolac from this compound highlights the characteristic reactivity of the indole nucleus, specifically its susceptibility to electrophilic substitution at the C3 position.

Caption: Synthetic pathway from this compound to Etodolac.

The synthesis begins with a Friedel-Crafts-type acylation at the electron-rich C3 position of this compound using an acylating agent like oxalyl chloride.[2] The resulting glyoxylate intermediate is then subjected to a series of further transformations, including reduction and cyclization, to build the complex pyran-fused ring system and carboxylic acid side-chain of Etodolac.[2]

Other Research Applications

Beyond its role in Etodolac synthesis, this compound serves as a versatile reactant for creating novel compounds with potential therapeutic value, including:

-

Agonists of the CB1 receptor.[5]

-

Fluorescent 5H-benzo[b]carbazol-6-yl ketones.[5]

-

Benzoylpiperazinyl-indolyl ethane dione derivatives as potential HIV-1 inhibitors.[5]

-

Bis(indolyl)alkanehydroxamic acids as histone deacetylase (HDAC) inhibitors.[5]

Section 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification : According to aggregated data, this compound is classified with the following hazards:

-

Personal Protective Equipment (PPE) : Standard PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.

-

Storage : The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under a dry atmosphere to prevent degradation.[5]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

Conclusion

This compound is a chemical intermediate of considerable value, primarily driven by its indispensable role in the manufacture of the NSAID Etodolac. Its physicochemical properties—a moderately lipophilic, high-boiling liquid—dictate the practical aspects of its use in synthesis. A thorough understanding of its reactivity, particularly the nucleophilicity of the C3 position, and established manufacturing processes like catalytic dehydrocyclization, empowers chemists to utilize this molecule effectively and safely. As the demand for complex indole-based therapeutics continues, the foundational knowledge of key building blocks like this compound remains essential for innovation in drug discovery and development.

References

- Pillai, S. M., et al. (1998). Vapour phase synthesis of this compound over modified copper chromite catalysts. Applied Catalysis A: General, 169(2), 237-244.

-

Gutmann, B., et al. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development, 17(2), 296-305. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 22867-74-9). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Reddy, K. L., et al. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry, Section B, 51B(12), 1762-1765. Retrieved from [Link]

-

Testbook. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

- Google Patents. (2022). CN113929612A - Preparation method of etodolac intermediate.

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H11N). Retrieved from [Link]

-

ResearchGate. (2014). On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Supplementary Information - Regioselective synthesis of pyrrole and indole-fused isocoumarins. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724711, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information - Indoles. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0002302). Retrieved from [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Retrieved from [Link]

- Google Patents. (1980). US4219503A - Process for producing 2,6-dialkylanilines.

-

YouTube. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

- Google Patents. (1987). US4703126A - Process for the production of 7-ethyl indole.

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

Sources

- 1. This compound | C10H11N | CID 2724711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Studies on the Synthesis of Etodolac Derivatives as Potential Anti-inflammatory Agents (Journal Article) | ETDEWEB [osti.gov]

- 3. L14875.18 [thermofisher.com]

- 4. This compound [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - this compound (C10H11N) [pubchemlite.lcsb.uni.lu]

- 8. iosrjournals.org [iosrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 14. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]

- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 16. testbook.com [testbook.com]

- 17. jk-sci.com [jk-sci.com]

- 18. On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 7-Ethylindole: Discovery, Synthesis, and Applications

Introduction

7-Ethylindole is a substituted indole that has garnered significant attention in the fields of medicinal chemistry and drug development. While the indole scaffold itself is a ubiquitous feature in a vast array of biologically active natural products and synthetic pharmaceuticals, the specific substitution pattern of this compound has proven to be of particular importance.[1][2] Its primary claim to fame lies in its role as a crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac.[3][4] This guide provides a comprehensive overview of the discovery and history of this compound, its principal synthetic routes with detailed protocols, and its applications in the pharmaceutical industry, with a focus on the scientific rationale behind its use.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of the anti-inflammatory drug Etodolac. While the Fischer indole synthesis, a cornerstone of indole chemistry, was developed by Emil Fischer in 1883, the first documented synthesis of this compound appears much later.[5][6] An early and notable disclosure of a synthetic route to this compound is found in a 1976 paper in the Journal of Medicinal Chemistry by Demerson et al.[7][8] This work detailed the synthesis of a series of pyrano[3,4-b]indoles, including Etodolac, for which this compound was a key precursor.

The synthesis described by Demerson and his team was a multi-step process starting from 2-ethylaniline.[8][9] This publication marks a significant point in the history of this compound, establishing its importance as a building block for pharmacologically active molecules. In the years that followed, other synthetic methods were developed, often with the goal of improving yield, scalability, and cost-effectiveness for industrial production, driven by the commercial success of Etodolac.[10][11]

Synthesis of this compound: Core Methodologies

Two primary synthetic strategies have emerged as the most prevalent for the preparation of this compound: the Fischer indole synthesis and the catalytic dehydrocyclization of 2,6-diethylaniline.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[5][6][12][13] In the context of this compound, the synthesis typically begins with the reaction of 2-ethylphenylhydrazine with a suitable aldehyde or ketone under acidic conditions. A common route to a key precursor for Etodolac, 7-ethyltryptophol, utilizes this method.[3][14][15]

Conceptual Workflow for Fischer Indole Synthesis of 7-Ethyltryptophol (a this compound derivative):

Figure 1: Conceptual workflow of the Fischer indole synthesis to produce a this compound derivative.

Experimental Protocol: Fischer Indole Synthesis of 7-Ethyltryptophol

This protocol is a representative example of the Fischer indole synthesis adapted for a this compound derivative, as inspired by methodologies aimed at producing Etodolac intermediates.[4]

-

Preparation of the Reaction Mixture: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2-ethylphenylhydrazine hydrochloride in a suitable solvent system, such as a mixture of N,N-dimethylacetamide (DMAc) and water (1:1).

-

Addition of Reagents: To the stirred solution, add a catalytic amount of a strong acid, such as sulfuric acid. Slowly add 2,3-dihydrofuran to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature of approximately 80-100°C and maintain for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 7-ethyltryptophol.

Catalytic Dehydrocyclization of 2,6-Diethylaniline

For industrial-scale production, the catalytic dehydrocyclization of 2,6-diethylaniline offers a more direct and atom-economical route to this compound. This process typically involves high temperatures and a heterogeneous catalyst.[10][11][16]

Conceptual Workflow for Catalytic Dehydrocyclization:

Figure 2: Conceptual workflow for the catalytic dehydrocyclization of 2,6-diethylaniline.

Experimental Protocol: Catalytic Dehydrocyclization of 2,6-Diethylaniline

This protocol is based on patented industrial processes for the synthesis of this compound.[10][11]

-

Catalyst Preparation and Activation: The catalyst, typically copper chromite activated with barium oxide, is packed into a fixed-bed reactor. The catalyst is activated by heating to 500-700°C.[10]

-

Reactant Feed: A mixture of 2,6-diethylaniline and steam is continuously fed into the heated reactor. The molar ratio of steam to the aniline is typically maintained between 3:1 and 75:1.[10]

-

Reaction Conditions: The dehydrocyclization is carried out at a temperature between 500°C and 700°C. The reaction is performed without the addition of oxygen or an oxygen-containing gas.[10]

-

Product Collection: The reaction products are cooled and condensed. The organic phase is separated from the aqueous phase.

-

Purification: The crude product, which may contain unreacted starting material and byproducts, is subjected to partial hydrogenation to convert any vinyl-containing impurities to their saturated analogs. The this compound is then purified by vacuum distillation.[10][11]

Table 1: Comparison of Synthetic Methodologies

| Feature | Fischer Indole Synthesis | Catalytic Dehydrocyclization |

| Starting Materials | 2-Ethylphenylhydrazine, Aldehyde/Ketone | 2,6-Diethylaniline |

| Reaction Conditions | Moderate temperatures (80-100°C), Acid catalyst | High temperatures (500-700°C), Heterogeneous catalyst |

| Scalability | Suitable for lab-scale and some industrial processes | Well-suited for large-scale industrial production |

| Key Advantages | Versatility in introducing substituents | High atom economy, direct route |

| Key Disadvantages | Multi-step, potential for byproducts | High energy consumption, specialized equipment required |

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Etodolac.[3][4]

Etodolac: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Etodolac is an NSAID used for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[3][10] It was patented in 1971 and approved for medical use in the United States in 1991.[3]

Synthesis of Etodolac from this compound:

The synthesis of Etodolac from this compound typically involves the following key transformations:

-

Acylation: this compound is first acylated at the 3-position, often using oxalyl chloride, to produce ethyl 7-ethyl-3-indolylglyoxylate.[8][9][17]

-

Reduction: The glyoxylate intermediate is then reduced to form 7-ethyltryptophol.[8]

-

Cyclization: 7-Ethyltryptophol is subsequently reacted with a suitable reagent, such as 3-methoxy-2-pentenoic acid methyl ester, to construct the pyran ring, followed by hydrolysis to yield Etodolac.[9]

Biological Mechanism of Action of Etodolac

The therapeutic effects of Etodolac are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[10][11][16] Prostaglandins are key mediators of inflammation, pain, and fever. Etodolac exhibits a degree of selectivity for inhibiting COX-2 over COX-1.[3][10] This selectivity is thought to contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[10]

Signaling Pathway of Etodolac's Action:

Figure 3: Simplified signaling pathway showing the inhibitory action of Etodolac on the COX-2 enzyme.

Conclusion

This compound, a seemingly simple substituted indole, holds a significant place in the landscape of medicinal chemistry. Its history is a testament to the importance of developing efficient and scalable synthetic routes to key pharmaceutical intermediates. From its early synthesis in the context of academic research to its large-scale industrial production, the journey of this compound highlights the interplay between fundamental organic chemistry and the demands of drug manufacturing. The development of synthetic methodologies such as the Fischer indole synthesis and catalytic dehydrocyclization has enabled the widespread availability of Etodolac, a valuable therapeutic agent for the management of inflammatory conditions. As research into novel indole-based therapeutics continues, the foundational knowledge of the synthesis and properties of molecules like this compound will undoubtedly continue to be of paramount importance.

References

-

What is the mechanism of Etodolac? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Etodolac. PubChem. (n.d.). Retrieved from [Link]

-

Etodolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. (n.d.). Pediatric Oncall. Retrieved from [Link]

-

Etodolac. Wikipedia. (2024, May 27). Retrieved from [Link]

-

Etodolac: Package Insert / Prescribing Information. Drugs.com. (n.d.). Retrieved from [Link]

-

Indole synthesis: a review and proposed classification. (2010). Journal of the Brazilian Chemical Society, 21(5), 775-811. Retrieved from [Link]

-

An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. (n.d.). Indian Journal of Chemistry, 49B, 1247-1250. Retrieved from [Link]

-

Studies on the Synthesis of Etodolac Derivatives as Potential Anti-inflammatory Agents. (1999, February 1). ETDEWEB. OSTI. Retrieved from [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. (n.d.). IOSR Journal of Applied Chemistry, 7(1), 1-4. Retrieved from [Link]

- Preparation method of etodolac intermediate. (n.d.). Google Patents.

-

Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances, 7(85), 54106-54129. Retrieved from [Link]

- Process for the production of 7-ethyl indole. (n.d.). Google Patents.

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. (2013). Organic Process Research & Development, 17(2), 289-296. Retrieved from [Link]

-

Figure 1 from Indole synthesis: a review and proposed classification. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules, 25(14), 3242. Retrieved from [Link]

-

Expt-7 The Fischer Indole Synthesis New. (n.d.). Scribd. Retrieved from [Link]

-

United States Patent[18]. (n.d.). Google Patents. Retrieved from

-

Fischer indole synthesis. (2024, May 27). Wikipedia. Retrieved from [Link]

-

This compound. PubChem. (n.d.). Retrieved from [Link]

- Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol. (n.d.). Google Patents.

-

Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. (1991). Australian Journal of Chemistry, 44(12), 1771-1781. Retrieved from [Link]

-

Synthesis of Indoles: Efficient Functionalisation of the 7Position. (2001). Synlett, 2001(S1), 847-849. Retrieved from [Link]

-

Recent advances in the synthesis of indoles and their applications. (2024). Organic & Biomolecular Chemistry, 22(1), 22-54. Retrieved from [Link]

-

Synthesis of 2‐arylsubstituted‐7‐indoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Proposed reaction pathway for the synthesis of this compound (7-ETI)... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and pharmacological activities of 7-azaindole derivatives. (2008). Pakistan journal of pharmaceutical sciences, 21(1), 36-9. Retrieved from [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 160-181. Retrieved from [Link]

-

Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. (2010). Journal of the Korean Chemical Society, 54(4), 466-470. Retrieved from [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(41), 25299-25320. Retrieved from [Link]

-

An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. (2018). Molecules, 23(10), 2533. Retrieved from [Link]

- Process for producing 2,6-dialkylanilines. (n.d.). Google Patents.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etodolac - Wikipedia [en.wikipedia.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. testbook.com [testbook.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]

- 8. WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. What is the mechanism of Etodolac? [synapse.patsnap.com]

- 11. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

- 14. drugs.com [drugs.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Etodolac - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Studies on the Synthesis of Etodolac Derivatives as Potential Anti-inflammatory Agents (Journal Article) | ETDEWEB [osti.gov]

- 18. scribd.com [scribd.com]

7-Ethylindole CAS number 22867-74-9

An In-Depth Technical Guide to 7-Ethylindole (CAS: 22867-74-9)

Introduction

This compound, identified by CAS number 22867-74-9, is a substituted indole derivative that has emerged as a cornerstone intermediate in synthetic organic chemistry, particularly within the pharmaceutical industry.[1][2] Its structural framework, featuring an ethyl group at the 7-position of the indole nucleus, provides a versatile scaffold for the development of complex molecules with significant biological activity. While it is most prominently recognized as a crucial precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, its utility extends to a wide array of other pharmacologically active agents.[1][2] More recently, this compound has garnered attention in the field of sustainable energy as a promising liquid organic hydrogen carrier (LOHC), highlighting its expanding industrial relevance.[2][3]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core physicochemical properties, synthesis methodologies, analytical characterization, and diverse applications of this pivotal compound.

Physicochemical and Spectroscopic Properties

This compound is typically a clear, colorless to light brown liquid at room temperature.[1][4] Understanding its physical and spectroscopic properties is fundamental for its application in synthesis, purification, and structural elucidation of its derivatives.

Physical and Chemical Data Summary

The key properties of this compound are summarized in the table below. These values are essential for reaction planning, safety assessments, and analytical method development.

| Property | Value | Source |

| CAS Number | 22867-74-9 | [5] |

| Molecular Formula | C₁₀H₁₁N | [5][6] |

| Molecular Weight | 145.20 g/mol | [5] |

| Appearance | Clear colorless to pale yellow/brown liquid or oil | [1][4] |

| Density | ~1.058 g/mL at 20 °C | |

| Boiling Point | 281.9 ± 9.0 °C at 760 mmHg | [6] |

| Flash Point | 109 °C (228.2 °F) - closed cup | |

| Refractive Index (n20/D) | ~1.603 | |

| logP (Octanol/Water) | 2.248 - 3.13 (Calculated) | [6][7] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [6] |

Spectroscopic Analysis Profile

Spectroscopic data is critical for confirming the identity and purity of this compound. The following is a predictive analysis based on the known structure and typical spectral data for indole derivatives.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a distinct fingerprint. Key expected signals include a broad singlet for the N-H proton (typically downfield, ~8.0 ppm), multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to protons on the benzene ring, and distinct signals for the pyrrole ring protons. The ethyl group will present as a quartet (CH₂) around 2.8 ppm coupled to a triplet (CH₃) around 1.3 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show ten distinct signals. The carbons of the fused benzene ring will appear in the aromatic region (~115-135 ppm). The pyrrole ring carbons (C2 and C3) are also characteristic, appearing around 100-125 ppm. The aliphatic carbons of the ethyl group will be found upfield, with the CH₂ carbon around 25 ppm and the CH₃ carbon around 14 ppm.[8]

-

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A prominent sharp peak around 3400 cm⁻¹ corresponds to the N-H stretching vibration. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group is observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region.

-

MS (Mass Spectrometry): Electron-Impact Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at an m/z ratio of 145, corresponding to the molecular weight of the compound.[5]

Synthesis and Manufacturing

The industrial production of this compound has been optimized to achieve high yield and purity, primarily through a two-step dehydrocyclization and hydrogenation process starting from 2,6-diethylaniline.[9][10] This method is superior to older, lower-yield techniques that used reagents like aluminum chloride.[9]

Catalytic Dehydrocyclization of 2,6-Diethylaniline

This process is the most economically viable and efficient route for large-scale synthesis.[9]

-

Step 1: Dehydrocyclization: 2,6-diethylaniline is vaporized and passed over a specialized catalyst at high temperatures in the presence of steam. The catalyst, typically copper chromite activated with barium oxide, facilitates an intramolecular cyclization and dehydrogenation, forming the indole ring.[9] This step, however, also produces 7-vinylindole as a significant by-product.[9]

-

Step 2: Partial Hydrogenation: The raw product mixture from the first step is subjected to a partial hydrogenation.[9] This crucial step selectively reduces the vinyl group of the 7-vinylindole by-product to an ethyl group using a catalyst like Raney nickel or a precious metal catalyst (e.g., Pd, Pt) under a hydrogen atmosphere.[9] This not only converts the by-product into the desired product but also simplifies the final purification process, leading to a significant increase in the overall yield and purity of this compound.[9][10]

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative summary based on patented industrial processes.[9][10]

Step 1: Catalytic Dehydrocyclization

-

Pack a fixed-bed reactor with a copper chromite catalyst activated with barium oxide.

-

Heat the reactor to an operating temperature between 550°C and 650°C.[9]

-

Introduce a gaseous feed stream of 2,6-diethylaniline and water (steam) into the reactor. The molar ratio of steam to the aniline starting material can range from 3:1 to 75:1.[9]

-

Maintain the reaction at atmospheric pressure.

-

Collect the organic reaction product after it exits the reactor and cools. This crude product will contain this compound, unreacted 2,6-diethylaniline, and 7-vinylindole.

Step 2: Partial Hydrogenation

-

Transfer the crude organic product from Step 1 into a stirring autoclave.

-

Add a hydrogenation catalyst, such as Raney nickel (0.1 to 1.0% by weight).[9]

-

Seal the autoclave and purge with hydrogen gas.

-

Heat the mixture to a temperature of 50-60°C while stirring.[9]

-

Pressurize the autoclave with hydrogen gas to 5-6 bar.[9]

-

Maintain the reaction until hydrogen uptake ceases, indicating the complete conversion of vinyl groups.

-

Cool the autoclave, vent the excess pressure, and filter the catalyst from the reaction mixture.

-

The resulting liquid is a mixture enriched in this compound, which can be purified further by fractional vacuum distillation to yield the final product with ≥98% purity.[10]

Applications in Medicinal Chemistry and Drug Development

This compound is a highly valued building block in medicinal chemistry due to the indole nucleus being a "privileged scaffold" found in numerous biologically active compounds and pharmaceuticals.[11][12]

Key Intermediate in Etodolac Synthesis

The most prominent application of this compound is as a key starting material for the synthesis of Etodolac, a widely used NSAID for managing pain and inflammation associated with arthritis. The synthesis proceeds via 7-ethyltryptophol, an intermediate directly prepared from this compound.[1][13]

Versatile Scaffold for Novel Therapeutics

Beyond Etodolac, the this compound core has been incorporated into a variety of investigational drug candidates targeting diverse biological pathways. Its derivatives have shown potential as:

-

CB1 Receptor Agonists: For potential applications in pain management and neurological disorders.

-

HIV-1 Inhibitors: As part of benzoylpiperazinyl-indolyl ethane dione derivatives.

-

Anticancer Agents: Used in the preparation of bis(indolyl)alkanehydroxamic acids as histone deacetylase (HDAC) inhibitors and bis(1H-indol-2-yl)methanones as inhibitors of receptor tyrosine kinases like FLT3, which are implicated in certain cancers.[12]

-

Insulin-like Compounds: Employed in the parallel synthesis of indolylquinones.

Caption: this compound as a versatile scaffold in drug discovery.

Emerging Application: Liquid Organic Hydrogen Carrier (LOHC)

A novel application for this compound is in the field of hydrogen energy storage. It has been identified as a new and efficient LOHC.[3] Key advantages include:

-

High Hydrogen Capacity: It has a hydrogen storage capacity of 5.23% by weight.[3]

-

Favorable Physical Properties: It possesses a low melting point (-14 °C), ensuring it remains liquid over a wide range of operating temperatures.[3]

-

Efficient Kinetics: Complete dehydrogenation to release high-purity hydrogen can be achieved in a reasonable timeframe at 190 °C, making it suitable for applications like powering proton exchange membrane fuel cells.[3]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following primary hazards:[5]

-

H318: Causes serious eye damage.

-

H315: Causes skin irritation.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash-proof safety goggles or a face shield, and a lab coat.[14]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[14][15]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[15]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[15]

-

Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[15]

-

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Recommended storage temperature is between 2-8°C to maintain long-term stability.

-

Keep away from sources of ignition as it is a combustible liquid.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 22867-74-9 [amp.chemicalbook.com]

- 4. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | C10H11N | CID 2724711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Ethyl-1H-indole | CAS#:22867-74-9 | Chemsrc [chemsrc.com]

- 7. This compound (CAS 22867-74-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. spectrabase.com [spectrabase.com]

- 9. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]

- 10. EP0120221A1 - Process for the preparation of 7-alkyl indoles - Google Patents [patents.google.com]

- 11. ajchem-b.com [ajchem-b.com]

- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Process For Preparing Highly Pure And Free Flowing Solid Of 7 [quickcompany.in]

- 14. echemi.com [echemi.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Spectroscopic Guide to 7-Ethylindole for Researchers and Drug Development Professionals

Introduction

7-Ethylindole (CAS: 22867-74-9) is a substituted indole derivative that serves as a valuable building block in the synthesis of various biologically active compounds. Its structural framework is a recurring motif in many pharmaceutical agents, making a thorough understanding of its spectroscopic characteristics essential for identity confirmation, purity assessment, and structural elucidation of its downstream products.[1][2][3][4][5] This guide presents a comprehensive overview of the NMR, IR, and MS data for this compound, providing a foundational resource for scientists in the field.

Chemical Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| IUPAC Name | 7-ethyl-1H-indole | [2] |

| Molecular Formula | C₁₀H₁₁N | [2] |

| Molecular Weight | 145.20 g/mol | [5] |

| CAS Number | 22867-74-9 | [2] |

graph "7_Ethylindole_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C2 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; C3 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; C3a [label="C", pos="0,-1!", fontcolor="#202124"]; C4 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,0.5!", fontcolor="#202124"]; C6 [label="C", pos="-2.4,1!", fontcolor="#202124"]; C7 [label="C", pos="-2.4,-1!", fontcolor="#202124"]; C8 [label="C", pos="-3.6,0!", fontcolor="#202124"]; H1 [label="H", pos="0,1.866!", fontcolor="#202124"]; H2 [label="H", pos="2.1,0.9!", fontcolor="#202124"]; H3 [label="H", pos="2.1,-0.9!", fontcolor="#202124"]; H4 [label="H", pos="-1.2,-1.5!", fontcolor="#202124"]; H5 [label="H", pos="-1.2,1.5!", fontcolor="#202124"]; H6_1 [label="H", pos="-2.4,2!", fontcolor="#202124"]; H6_2 [label="H", pos="-3,1.5!", fontcolor="#202124"]; H8_1 [label="H", pos="-4.5,0.5!", fontcolor="#202124"]; H8_2 [label="H", pos="-4.5,-0.5!", fontcolor="#202124"]; H8_3 [label="H", pos="-3.6,-1!", fontcolor="#202124"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C3a [label=""]; C3a -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C3a -- C7 [label=""]; C4 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; N1 -- H1 [label=""]; C2 -- H2 [label=""]; C3 -- H3 [label=""]; C4 -- H4 [label=""]; C5 -- H5 [label=""]; C6 -- H6_1 [label=""]; C6 -- H6_2 [label=""]; C8 -- H8_1 [label=""]; C8 -- H8_2 [label=""]; C8 -- H8_3 [label=""];

}

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the ethyl group protons, and the N-H proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~8.0 | br s | - |

| H2 | ~7.2 | t | ~1.0 |

| H3 | ~6.5 | t | ~2.5 |

| H4 | ~7.5 | d | ~8.0 |

| H5 | ~7.0 | t | ~7.5 |

| H6 | ~7.1 | d | ~7.0 |

| -CH₂- (ethyl) | ~2.8 | q | ~7.5 |

| -CH₃ (ethyl) | ~1.3 | t | ~7.5 |

Interpretation:

-

The N-H proton is expected to appear as a broad singlet downfield due to its acidic nature and quadrupole broadening from the nitrogen atom.

-

The aromatic protons will show a characteristic pattern of doublets and triplets, with coupling constants typical for ortho and meta relationships on the benzene ring.

-

The ethyl group will present as a quartet for the methylene (-CH₂-) protons, coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the methylene protons.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~124 |

| C3 | ~102 |

| C3a | ~128 |

| C4 | ~120 |

| C5 | ~121 |

| C6 | ~118 |

| C7 | ~130 |

| C7a | ~136 |

| -CH₂- (ethyl) | ~24 |

| -CH₃ (ethyl) | ~14 |

Interpretation:

-

The indole ring carbons will resonate in the aromatic region (δ 100-140 ppm). The carbons adjacent to the nitrogen atom (C2 and C7a) are expected to be deshielded.

-

The aliphatic carbons of the ethyl group will appear upfield.

Infrared (IR) Spectroscopy

Although a specific experimental spectrum is not publicly available, a major chemical supplier confirms that this compound conforms to identification by FTIR.[2] The expected characteristic absorption bands for this compound are based on the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3400 - 3300 | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-N | 1350 - 1250 | Stretching |

Interpretation:

-

A prominent, relatively sharp peak in the region of 3400-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

-

Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H stretching , while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretching from the ethyl group.

-

The fingerprint region will contain a series of bands corresponding to aromatic C=C stretching and various bending vibrations that are characteristic of the substituted indole structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While experimental data is not widely published, predicted data is available.[3]

| Ion | m/z (Predicted) |

| [M]⁺ | 145.09 |

| [M+H]⁺ | 146.10 |

| [M-CH₃]⁺ | 130.08 |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at an m/z of approximately 145, corresponding to the molecular weight of this compound.

-

A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃), leading to a significant fragment ion at [M-15]⁺ (m/z 130) . This fragment corresponds to the stable quinolinium-like cation.

Figure 2: Proposed primary fragmentation of this compound in MS.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are based on standard practices in organic chemical analysis.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Figure 3: General workflow for NMR analysis.

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl plates.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization:

-

Electron Ionization (EI) for GC-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

Electrospray Ionization (ESI) for LC-MS: The sample solution is sprayed through a charged capillary, forming ionized droplets.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

References

- Google Patents. (1987). Process for the production of 7-ethyl indole.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H11N). Retrieved from [Link]

-

ResearchGate. (2000). Proposed reaction pathway for the synthesis of this compound (7-ETI) using copper chromite or copper chromite/SiO2 catalysts. Retrieved from [Link]

-

ACS Publications. (1976). Journal of Medicinal Chemistry Vol. 19 No. 3. Retrieved from [Link]

-

PubMed. (1974). Drugs of the future and the future of drug distribution. Retrieved from [Link]

-

SciSpace. (n.d.). Top 2 Drugs of The Future papers published in 1977. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Tubocurarine chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Kuru (disease). Retrieved from [Link]

-

PubChem. (n.d.). 7-Methylindole. Retrieved from [Link]

-

MDPI. (2020). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Retrieved from [Link]

-

BMRB. (n.d.). bmse000097 Indole at BMRB. Retrieved from [Link]

-

Semantic Scholar. (2020). A Recent Update on the Flow Synthesis of Indoles. Retrieved from [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). Indole. Retrieved from [Link]

-

ResearchGate. (n.d.). The development of medicinal chemistry as a disciplines: A topic ripe for historical exploration. Retrieved from [Link]

-

ACS Publications. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. Retrieved from [Link]

-

ResearchGate. (2010). Design, synthesis, and evaluation of indole compounds as novel inhibitors targeting Gp41. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 3-Ethyl Indole. Retrieved from [Link]

Sources

- 1. This compound | C10H11N | CID 2724711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. PubChemLite - this compound (C10H11N) [pubchemlite.lcsb.uni.lu]

- 4. This compound, 98+% | CymitQuimica [cymitquimica.com]

- 5. This compound = 98.0 GC 22867-74-9 [sigmaaldrich.com]

- 6. 7-Methylindole(933-67-5) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 7-Ethylindole: Physicochemical Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 7-ethylindole, a key heterocyclic intermediate in modern organic synthesis and pharmaceutical development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis and characterization, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems, ensuring reproducibility and reliability in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 22867-74-9) is a substituted indole derivative. The strategic placement of the ethyl group at the 7-position of the indole ring sterically influences the reactivity of the adjacent pyrrole nitrogen, making it a unique and valuable building block in synthetic chemistry.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for verification via mass spectrometry.

These values are the cornerstone of any analytical or synthetic procedure involving this compound. Minor variations in reported molecular weight (e.g., 145.2010 g/mol ) arise from using monoisotopic mass versus average molecular weight.[2]

Physicochemical Data Summary

The physical properties of this compound are essential for its handling, purification, and use in reactions. For instance, its density and refractive index serve as rapid, non-destructive quality control checks. Its high flash point indicates it is a combustible, not flammable, liquid, informing safe laboratory practices.[1]

| Property | Value | Source |

| CAS Number | 22867-74-9 | [1][4][5] |

| IUPAC Name | 7-ethyl-1H-indole | [3] |

| Appearance | Clear colorless to light brown oil/liquid | [4][6] |

| Density | 1.058 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.603 | [1] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

| SMILES | CCc1cccc2cc[nH]c12 | [1] |

| InChI Key | PIIZLMYXLGYWTN-UHFFFAOYSA-N | [1][2][3] |

Molecular Structure Visualization

Understanding the three-dimensional arrangement of atoms is crucial for predicting reactivity. The diagram below illustrates the planar indole ring system with the ethyl substituent at the C7 position.

Caption: 2D structure of 7-Ethyl-1H-indole.

Synthesis Methodologies: A Comparative Analysis

This compound is not a naturally occurring compound; its utility is entirely dependent on efficient and scalable synthetic routes. Below, we detail two authoritative methods, explaining the chemical logic behind each approach.

Fischer Indole Synthesis

This classic and versatile method remains a cornerstone for producing substituted indoles. The synthesis of 7-ethyltryptophol, a direct precursor to the NSAID Etodolac, relies on this reaction and serves as an excellent case study.[7] The reaction proceeds by reacting 2-ethylphenylhydrazine with a suitable ketone or aldehyde—in this case, 4-hydroxybutanal (often generated in situ from 2,3-dihydrofuran)—under acidic conditions.

Causality Behind Experimental Choices:

-

Acid Catalyst (H₂SO₄): The acid is critical for protonating the carbonyl, activating it for nucleophilic attack by the hydrazine. It then facilitates the tautomerization to the key ene-hydrazine intermediate and catalyzes the subsequent rate-limiting[2][2]-sigmatropic rearrangement.

-

Solvent System (DMAc-H₂O or Ethylene Glycol): A high-boiling polar solvent is required to provide the thermal energy needed to overcome the activation barrier of the sigmatropic rearrangement. Water can be a component of the solvent system to facilitate the hydrolysis of 2,3-dihydrofuran.[7]

Experimental Protocol: Synthesis of 7-Ethyltryptophol

-

Hydrazone Formation: To a solution of 2-ethylphenylhydrazine hydrochloride in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water, add 2,3-dihydrofuran.

-

pH Control: Maintain a weakly acidic pH during this step to promote the formation of the hydrazone while preventing decomposition of the starting hydrazine.[7]

-

Cyclization: Slowly add sulfuric acid dropwise to the reaction mixture. Heat the mixture to a temperature sufficient for cyclization (e.g., 180°C in a microwave flow reactor with a back-pressure regulator).[7]

-

Workup and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture, neutralize the acid, and extract the product with a suitable organic solvent (e.g., toluene). The crude product can then be purified by column chromatography or crystallization.

Caption: Workflow for Fischer Indole Synthesis.

Catalytic Dehydrocyclization

For large-scale industrial production, gas-phase catalytic reactions offer significant advantages in terms of efficiency and environmental impact. This compound can be synthesized via the catalytic dehydrocyclization of 2,6-diethylaniline.[8]

Causality Behind Experimental Choices:

-

Catalyst (Copper Chromite): This catalyst is selected for its bifunctional nature. It possesses both dehydrogenating capabilities to form the necessary intermediates and weak Lewis-acidic sites that facilitate the cyclization step.[8][9] Activation with barium oxide can further enhance its performance.[8]

-

High Temperature (500-700°C): Significant thermal energy is required to drive the endothermic dehydrogenation and cyclization reactions in the vapor phase.

-

Steam: Steam is used as a carrier gas and helps prevent catalyst coking by promoting the water-gas shift reaction, thereby maintaining catalyst activity over time.

Experimental Protocol: Vapor-Phase Dehydrocyclization

-

Catalyst Bed Preparation: Pack a fixed-bed reactor with a copper chromite catalyst activated with barium oxide.

-

Vaporization: Heat a mixture of 2,6-diethylaniline and water to generate a vapor stream with a specific molar ratio (e.g., 3:1 to 75:1 steam to aniline).[8]

-

Reaction: Pass the vapor stream over the catalyst bed, maintained at a high temperature (500-700°C).

-

Condensation & Separation: Cool the effluent from the reactor to condense the product mixture. Separate the organic layer from the aqueous layer.

-